Oxapyrazon
Overview
Description
Oxapyrazon is a synthetic compound classified as a pyridazinone herbicide. It is primarily used as a pre-emergence herbicide to control common weeds in crops such as beets and maize . The chemical formula for this compound is C₁₂H₆BrN₃O₄, and it is known for its selective action against a variety of weeds .
Preparation Methods
The synthesis of Oxapyrazon involves several steps, typically starting with the formation of the pyrazole ring. One common method includes the cyclocondensation of hydrazine with a carbonyl compound, followed by further functionalization to introduce the bromine and oxamic acid groups . Industrial production methods often employ multicomponent reactions and transition-metal catalyzed processes to enhance yield and selectivity .
Chemical Reactions Analysis
Oxapyrazon undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced by other halogens or functional groups using appropriate reagents
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Oxapyrazon has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Oxapyrazon involves the inhibition of photosynthesis in target weed species. It interferes with the electron transport chain in chloroplasts, leading to the production of reactive oxygen species and subsequent cell damage . This selective action allows it to target weeds without significantly affecting the crops.
Comparison with Similar Compounds
Oxapyrazon is similar to other pyridazinone herbicides such as flufenpyr and pyridaphenthion . it is unique in its specific action against a broader range of weed species and its relatively low toxicity to non-target organisms . The structural differences, such as the presence of the bromine atom and oxamic acid group, contribute to its distinct herbicidal properties.
Similar Compounds
- Flufenpyr
- Pyridaphenthion
- Pyridazine derivatives
This compound stands out due to its effectiveness and selectivity, making it a valuable tool in agricultural weed management.
Properties
IUPAC Name |
2-[(5-bromo-6-oxo-1-phenylpyridazin-4-yl)amino]-2-oxoacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3O4/c13-9-8(15-10(17)12(19)20)6-14-16(11(9)18)7-4-2-1-3-5-7/h1-6H,(H,15,17)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGQIRXQFSJBKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)NC(=O)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074810 | |
Record name | Oxapyrazon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4489-31-0 | |
Record name | Oxapyrazon | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4489-31-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxapyrazon [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004489310 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxapyrazon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OXAPYRAZON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XE605N8LB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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